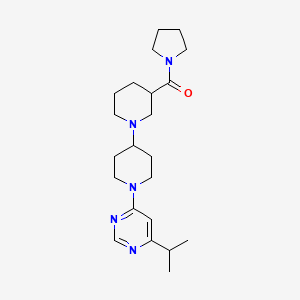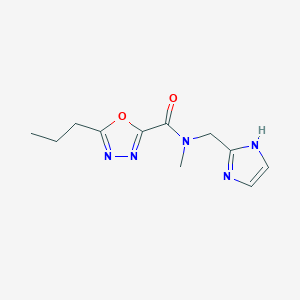![molecular formula C18H24N2S B5379649 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5379649.png)
1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine class of drugs. TFMPP is a psychoactive substance that has been used as a recreational drug due to its mild stimulant and hallucinogenic effects. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A and 5-HT2C receptors in the brain. These receptors are involved in the regulation of mood, anxiety, and perception. 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine may also have effects on other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation. 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has also been shown to increase levels of the stress hormone cortisol, which may be related to its anxiogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in high purity. Another advantage is that it has a relatively low toxicity profile, making it safe for use in animal studies. However, one limitation is that 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has limited selectivity for specific receptor subtypes, which may make it difficult to study the specific effects of the drug on different neurotransmitter systems.
Zukünftige Richtungen
There are several future directions for research on 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine. One area of interest is the potential therapeutic applications of 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine in the treatment of anxiety and depression. Another area of interest is the potential use of 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine in the treatment of drug addiction. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine and its effects on different neurotransmitter systems.
Synthesemethoden
1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine can be synthesized through several different methods, including the reaction of 2,5-dimethylphenylmagnesium bromide with 3-methyl-2-thiophenecarboxaldehyde, followed by the addition of piperazine. Another method involves the reaction of 2,5-dimethylphenylacetonitrile with 3-methyl-2-thiophenecarboxaldehyde, followed by the addition of piperazine and reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has been studied for its potential therapeutic applications in scientific research. One study found that 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has anxiogenic effects, which could be useful in the treatment of anxiety disorders. Another study found that 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has antidepressant-like effects, which could be useful in the treatment of depression. 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the reinforcing effects of cocaine.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2S/c1-14-4-5-15(2)17(12-14)20-9-7-19(8-10-20)13-18-16(3)6-11-21-18/h4-6,11-12H,7-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXIFRZSBAPZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-4-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5379580.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-5-[(3-methoxyphenoxy)methyl]isoxazole-3-carboxamide](/img/structure/B5379592.png)
![4-fluoro-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5379607.png)
![8-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5379612.png)
![4-chloro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide](/img/structure/B5379614.png)
![3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5379631.png)

![5-(4-bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379642.png)
![1-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5379663.png)
![N-[2-[1-cyano-2-(2-methoxyphenyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5379668.png)
![3-[(4-bromo-2-fluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5379676.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5379679.png)